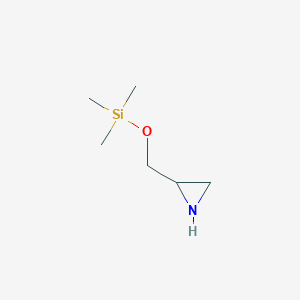

2-(((Trimethylsilyl)oxy)methyl)aziridine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

88419-41-4 |

|---|---|

Fórmula molecular |

C6H15NOSi |

Peso molecular |

145.27 g/mol |

Nombre IUPAC |

aziridin-2-ylmethoxy(trimethyl)silane |

InChI |

InChI=1S/C6H15NOSi/c1-9(2,3)8-5-6-4-7-6/h6-7H,4-5H2,1-3H3 |

Clave InChI |

XOSFZPAZXZBINH-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)OCC1CN1 |

Origen del producto |

United States |

Reactivity and Mechanistic Investigations of 2 Trimethylsilyl Oxy Methyl Aziridine

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The synthetic utility of aziridines stems from their susceptibility to nucleophilic attack, which leads to the cleavage of one of the carbon-nitrogen bonds. researchgate.net For an aziridine substituted at the C2 position, such as 2-(((trimethylsilyl)oxy)methyl)aziridine, the nucleophile can attack at either the substituted C2 carbon or the unsubstituted C3 carbon. The outcome of this competition is a central focus of mechanistic studies.

Nucleophilic ring-opening of aziridines is a cornerstone of their application in organic synthesis. The process typically requires activation of the aziridine ring, especially for reactions with less reactive nucleophiles. clockss.org Non-activated aziridines, those without an electron-withdrawing group on the nitrogen, are generally inert to all but the most reactive nucleophiles. clockss.org Activation enhances the electrophilicity of the ring carbons, making them susceptible to attack.

The regioselectivity of nucleophilic attack on a 2-substituted aziridine is a product of steric and electronic factors. Generally, in acid-catalyzed reactions, the nucleophile attacks the more substituted carbon (C2), which can better stabilize the developing positive charge in a transition state with SN1 character. Conversely, under neutral or basic conditions, attack at the less sterically hindered carbon (C3) is often favored, following an SN2 mechanism, which results in an inversion of stereochemistry at the attacked center.

For 2,3-aziridyl alcohols, which are the precursors to 2-(((trimethylsilyl)oxy)methyl)aziridine, ring-opening reactions are highly regioselective. nih.gov For instance, the reaction of N-sulfonyl-protected 2,3-aziridyl alcohols with various azole nucleophiles is often catalyzed by Lewis acids and results in selective attack at the C3 position. nih.gov Similarly, the ring-opening of 1,2-disubstituted aziridines with hydrazoic acid (HN3) can proceed with high regioselectivity, attacking the more substituted carbon atom. nih.gov The stereochemical outcome is also well-defined; the SN2 attack leads to a predictable inversion of configuration at the site of attack, allowing for stereodivergent synthesis strategies. nih.gov

To overcome the low reactivity of the aziridine ring, various activation strategies are employed. These fall into two main categories: N-activation and acid catalysis.

N-Activation: An electron-withdrawing group (EWG) on the aziridine nitrogen significantly increases the ring's reactivity towards nucleophiles. Common activating groups include sulfonyl groups like tosyl (Ts), mesyl (Ms), and nosyl (Ns). clockss.orgosti.gov A notable example is the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which activates the aziridine for anionic ring-opening polymerization and can be readily removed under mild conditions using fluoride (B91410) ions. osti.gov Another effective activator is the pyrimidine-2-sulfonyl (pymisyl) group, which facilitates the ring opening of 2-methyl-aziridine with organocuprates. nih.gov

Lewis and Brønsted Acid Catalysis: Lewis acids are highly effective at catalyzing ring-opening reactions by coordinating to the aziridine nitrogen, which increases the electrophilicity of the ring carbons. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to effectively catalyze the ring-opening of related N,O-acetals with silicon-based nucleophiles. nih.gov For N-sulfonyl-protected 2,3-aziridyl alcohols, boron trifluoride etherate (BF3•OEt2) is an optimal catalyst for ring-opening with azole nucleophiles. nih.gov In some cases, Lewis bases like N,N,N',N'-tetramethylethylenediamine (TMEDA) can catalyze the reaction of N-tosylaziridines with silylated nucleophiles. organic-chemistry.org Brønsted acids can also promote the reaction by protonating the aziridine nitrogen, forming a highly reactive aziridinium (B1262131) ion. researchgate.net

The formation of carbon-carbon bonds via aziridine ring-opening is a powerful synthetic transformation. Organocuprates (Gilman reagents) are particularly effective for this purpose. Unlike more reactive organolithium or Grignard reagents, organocuprates are softer nucleophiles that react cleanly with activated aziridines. nih.govyoutube.com The ring-opening of pymisyl-protected 2-methyl-aziridine with various organocuprates proceeds in high yields, demonstrating the utility of this method. nih.gov This reaction typically occurs at the less substituted carbon in an SN2 fashion.

Another important class of carbon nucleophiles is cyanides. The use of trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis base catalyst like TMEDA, allows for the regioselective ring-opening of N-tosylaziridines to produce β-cyano sulfonamides. organic-chemistry.org

| Aziridine Substrate | Carbon Nucleophile | Catalyst/Activator | Major Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Pymisyl-protected 2-methyl-aziridine | Organocuprates (R₂CuLi) | Pymisyl group | Ring-opened sulfonamides | Pymisyl group effectively activates the ring for regioselective attack at the less substituted carbon. | nih.gov |

| N-Tosylaziridines | Trimethylsilyl cyanide (TMSCN) | TMEDA | β-Functionalized sulfonamides | Lewis base catalysis enables regioselective ring-opening with silylated nucleophiles. | organic-chemistry.org |

| N-Tosyl-2-phenylaziridine | Dimethylcuprate (Me₂CuLi) | Tosyl group | (1-Phenyl-2-methylamino)ethyl tosylamide | Demonstrates the typical regioselectivity of cuprate (B13416276) addition to the less hindered carbon of the aziridine. | nih.gov |

Aziridines readily react with a variety of heteroatomic nucleophiles to produce valuable difunctionalized compounds. The synthesis of vicinal azido-amines, precursors to 1,2-diamines, is a common application. nih.gov The ring-opening of chiral aziridines with hydrazoic acid (HN3) or trimethylsilyl azide (B81097) (TMSN3) can be highly regio- and diastereoselective. nih.govnih.govorganic-chemistry.org For 1,2-disubstituted aziridines, the attack often occurs at the more substituted carbon. nih.gov

| Aziridine Substrate | Heteroatomic Nucleophile | Catalyst/Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Chiral 1,2,3-trisubstituted aziridines | Hydrazoic Acid (HN₃) | Acid-catalyzed | Azido (B1232118) amines | Ring closure and ring opening occur at different carbon stereocenters, yielding products with two inverted configurations relative to the starting amino alcohol. | nih.gov |

| Chiral 1,2-disubstituted aziridines | Hydrazoic Acid (HN₃) | Acid-catalyzed | Azido amines | Ring opening occurs with attack at the more substituted carbon, producing a single regio- and diastereomer. | nih.gov |

| N-Tosylaziridines | Trimethylsilyl azide (TMSN₃) | TMEDA | β-Azido sulfonamides | Lewis base catalysis provides a mild method for azidation. | organic-chemistry.org |

| N-Sulfonyl-protected 2,3-aziridyl alcohols | Azoles (e.g., indazole, pyrazole) | BF₃·OEt₂ | β-Azolyl-α-amino alcohols | The reaction proceeds with high C3-regioselectivity. | nih.gov |

The 2-(((trimethylsilyl)oxy)methyl) substituent plays a crucial role in directing the reactivity of the aziridine ring. The trimethylsilyl (TMS) group is a bulky substituent, and its presence significantly increases the steric hindrance at the C2 position. This steric bulk would strongly disfavor nucleophilic attack at C2, thereby promoting regioselective attack at the unsubstituted C3 position.

Furthermore, the electronic nature of the substituent is important. The parent 2-hydroxymethyl group can influence reactions through hydrogen bonding. For example, in the Lewis acid-catalyzed ring-opening of 2,3-aziridyl alcohols, the hydroxyl group can form a stabilizing hydrogen bond with the catalyst complex in the transition state. nih.gov By converting the hydroxyl to a trimethylsilyl ether (O-TMS), this hydrogen-bonding capability is removed. The silyl (B83357) group itself is electronically distinct; silicon is more electropositive than carbon, which can influence the electron density of the neighboring oxygen atom.

The TMS group also serves as a protecting group for the hydroxyl functionality. This group is stable under many reaction conditions but can be easily removed using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), which facilitates the cleavage of the Si-O bond. osti.gov This dual role as both a steric director and a cleavable protecting group enhances the synthetic utility of 2-(((trimethylsilyl)oxy)methyl)aziridine.

Thermal and Acid-Promoted Rearrangements

While specific studies on the thermal and acid-promoted rearrangements of 2-(((trimethylsilyl)oxy)methyl)aziridine are not extensively documented, the reactivity of related aziridine systems provides insights into potential transformation pathways.

Thermal Rearrangements: Thermally induced rearrangements of aziridines often proceed through the homolytic cleavage of a carbon-carbon or carbon-nitrogen bond, leading to the formation of azomethine ylides or other reactive intermediates. For instance, the thermolysis of other substituted aziridines has been shown to result in various rearranged products. While no direct data exists for 2-(((trimethylsilyl)oxy)methyl)aziridine, it is plausible that under thermal conditions, it could undergo ring expansion or fragmentation, influenced by the nature of the N-substituent and the reaction conditions.

Acid-Promoted Rearrangements: The presence of a nitrogen atom makes the aziridine ring susceptible to protonation under acidic conditions, which activates the ring for nucleophilic attack and rearrangement. In the case of 2-trialkylsilylaziridines, acid-promoted ring-opening has been observed to occur via protonation at the nitrogen, followed by nucleophilic attack at the carbon atom alpha to the silicon group rsc.org. For 2-(((trimethylsilyl)oxy)methyl)aziridine, acid catalysis would likely lead to the formation of an aziridinium ion. Subsequent attack by a nucleophile could occur at either of the ring carbons, with the regioselectivity being influenced by steric and electronic factors, including the nature of the N-substituent and the nucleophile itself researchgate.netfrontiersin.org. The trimethylsilyloxy group could also be susceptible to cleavage under acidic conditions, potentially leading to more complex reaction pathways.

The functional group at the alkyl substituent of an aziridine ring has been shown to play a crucial role in directing the regioselectivity of the ring-opening reaction frontiersin.org. For example, in the presence of a γ-ketone, ring-opening of an aziridine occurred at the C2 position, whereas a γ-silylated hydroxy group on the substituent directed the ring-opening to the unsubstituted C3 position frontiersin.org. This highlights the potential for the trimethylsilyloxymethyl group to influence the outcome of acid-promoted rearrangements.

Oxidative Cyclization of Aziridine-Containing Olefins

The intramolecular oxidative cycloamination of olefins using NH aziridines has been demonstrated as a route to bicyclic aziridines nih.gov. This transformation typically involves the generation of an N-haloaziridine intermediate, which then undergoes cyclization. While there are no specific reports on the use of 2-(((trimethylsilyl)oxy)methyl)aziridine in such reactions, it is conceivable that an N-unsubstituted or appropriately N-functionalized version of this compound could participate in oxidative cyclizations with a tethered olefin. The success of such a reaction would depend on the ability to selectively functionalize the nitrogen atom without compromising the integrity of the silyloxy group.

Electrochemical methods also offer a pathway for the oxidative functionalization of olefins, including aziridination researchgate.netrsc.org. These methods can proceed via direct oxidation of the olefin or through a mediated process, generating reactive intermediates that can be trapped by a nitrogen source researchgate.net. The application of such methods to systems containing 2-(((trimethylsilyl)oxy)methyl)aziridine as a precursor or a building block remains an area for future investigation.

Cycloaddition Chemistry of 2-(((Trimethylsilyl)oxy)methyl)aziridine and Aziridines

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Aziridines, particularly when activated, can serve as precursors to azomethine ylides, which are 1,3-dipoles that readily participate in cycloaddition reactions.

[3+2] Cycloadditions (e.g., with Lewis Acid Activation)

The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a well-established method for the synthesis of five-membered nitrogen-containing heterocycles. Azomethine ylides can be generated from aziridines through thermal or photochemical ring-opening, or, more commonly, through the action of a Lewis acid. Lewis acids can coordinate to the nitrogen or a substituent on the aziridine ring, facilitating the cleavage of a C-C bond to form the 1,3-dipole.

While there are no specific examples detailing the participation of 2-(((trimethylsilyl)oxy)methyl)aziridine in [3+2] cycloadditions, studies on related systems provide a strong precedent. For instance, N-sulfonylated 2-methylaziridines have been utilized in cycloaddition reactions for the synthesis of functionalized piperidines osti.gov. The reaction of nonactivated 2-aryl aziridines with certain electrophiles can proceed through a formal [3+2] cycloaddition process to yield polysubstituted indolizidines nih.gov. Furthermore, photocatalytic methods have been developed for the [3+2] dipolar cycloaddition of a variety of structurally diverse aziridines rsc.org.

The presence of the trimethylsilyloxymethyl group could influence the stability and reactivity of the corresponding azomethine ylide, as well as the stereochemical outcome of the cycloaddition.

[4+3] Cycloadditions

[4+3] cycloaddition reactions involving aziridines are less common but represent a valuable strategy for the synthesis of seven-membered heterocyclic rings. These reactions typically involve the reaction of an activated aziridine, serving as a three-atom component, with a four-atom diene system. The specific participation of 2-(((trimethylsilyl)oxy)methyl)aziridine in [4+3] cycloadditions has not been reported in the literature.

[2+2+2] Cycloadditions (e.g., Ni(0)-Catalyzed)

The [2+2+2] cycloaddition is a powerful reaction for the synthesis of six-membered rings, often catalyzed by transition metals such as nickel(0) or rhodium(I). These reactions can involve the co-cyclization of three unsaturated components, such as alkynes and alkenes. While there is a wealth of information on metal-catalyzed [2+2+2] cycloadditions for the formation of carbo- and heterocycles, specific examples involving aziridines as one of the two-atom components are not prevalent. The participation of 2-(((trimethylsilyl)oxy)methyl)aziridine in such a reaction would likely require specific activation and has not been documented.

Functionalization and Derivatization Reactions

The chemical modification of 2-(((trimethylsilyl)oxy)methyl)aziridine can be achieved through reactions involving the nitrogen atom, the silyloxy group, or the aziridine ring itself.

N-Functionalization: The nitrogen atom of the aziridine can be functionalized with a variety of substituents. For instance, N-sulfonylation is a common strategy to activate the aziridine ring towards nucleophilic attack. The synthesis of N-sulfonyl aziridines can be achieved from the corresponding epoxide by a two-step process involving ring-opening with a sulfonamide followed by mesylation and cyclization researchgate.net. This methodology could potentially be applied to a precursor of 2-(((trimethylsilyl)oxy)methyl)aziridine.

Derivatization of the Silyloxy Group: The trimethylsilyl (TMS) group is a common protecting group for alcohols and can be readily cleaved under various conditions, such as treatment with fluoride ions or acidic solutions. This deprotection would unmask the primary alcohol, providing a handle for further functionalization. Conversely, the TMS group itself is often introduced as a derivatizing agent to increase the volatility and stability of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS) researchgate.netnih.gov. A variety of silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used for this purpose nih.gov.

Ring-Opening Reactions: The aziridine ring is susceptible to ring-opening by various nucleophiles. This reaction is a cornerstone of aziridine chemistry, providing access to a wide range of functionalized amines. The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile and catalyst researchgate.net. In the case of 2-trialkylsilylaziridines, nucleophilic ring-opening generally requires electrophilic assistance and proceeds with attack at the carbon alpha to the silicon atom rsc.org. Tetrabutylammonium fluoride (TBAF) can promote the ring-opening of aziridines with trimethylsilyl compounds, providing access to cyano-, azido-, or chloroamines organic-chemistry.org.

The table below summarizes some potential functionalization and derivatization reactions of 2-(((trimethylsilyl)oxy)methyl)aziridine based on the reactivity of related compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-2-(((trimethylsilyl)oxy)methyl)aziridine | researchgate.net |

| Desilylation | TBAF or acid | 2-(Hydroxymethyl)aziridine | researchgate.net |

| Ring-opening with Nucleophiles | Nu-, Lewis acid | Functionalized amino alcohol derivatives | rsc.orgorganic-chemistry.org |

| Derivatization for GC-MS | BSTFA, MSTFA | TMS-derivatized amine | nih.govnih.gov |

Table 1: Potential Functionalization and Derivatization Reactions

N-Lithiation and Subsequent Electrophilic Trapping

The N-H bond of an aziridine can be deprotonated using a strong base to form a lithiated intermediate, which can then be trapped by an electrophile. This process, known as N-lithiation and subsequent electrophilic trapping, is a powerful method for the functionalization of the aziridine nitrogen. For this to be effective, especially for subsequent reactions at the carbon of the ring, the nitrogen is typically first protected with an activating group, such as a sulfonyl group.

Detailed studies have been conducted on the lithiation and electrophilic trapping of N-sulfonyl activated ethylene (B1197577) aziridines. rsc.org The choice of the activating group is crucial, with the N-2,4,6-tri-iso-propylbenzenesulfonyl group being particularly effective. rsc.org The lithiation is typically carried out using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA). rsc.orgrsc.org The reaction is generally performed at low temperatures, such as -78 °C, to control the reactivity of the organolithium species. rsc.org

In a typical procedure, the N-sulfonyl aziridine is treated with the s-BuLi-PMDETA complex for a short period before the addition of an electrophile. rsc.org Successful trapping of the resulting aziridinyl anion has been demonstrated with various electrophiles, including trimethylsilyl chloride (Me3SiCl), leading to the formation of N-silylated aziridines. rsc.org The reaction with aldehydes as electrophiles can proceed stereoselectively, yielding syn-hydroxy aziridines. rsc.org The stereochemical outcome of these reactions is influenced by the nitrogen's dynamics and complexation phenomena. researchgate.net

Table 1: Reagents and Conditions for N-Lithiation and Electrophilic Trapping of N-Sulfonyl Aziridines

| Activating Group | Base | Additive | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 2,4,6-Triisopropylphenylsulfonyl | s-BuLi | PMDETA | Me3SiCl | N-Silyl Aziridine | rsc.orgrsc.org |

| 2,4,6-Triisopropylphenylsulfonyl | s-BuLi | PMDETA | Aldehydes | syn-Hydroxy Aziridine | rsc.org |

| tert-Butylsulfonyl | n-BuLi | TMEDA | Various | α,α-Disubstituted Aziridines | researchgate.net |

This table is generated based on data for N-sulfonyl aziridines, which serves as a model for the reactivity of activated 2-(((trimethylsilyl)oxy)methyl)aziridine.

Polymerization via Anionic Ring-Opening (e.g., N-Sulfonyl Aziridines with SES Group)

Aziridines, particularly when activated with an electron-withdrawing group on the nitrogen, can undergo anionic ring-opening polymerization (AROP) to produce linear polymers. nih.govdigitellinc.com This method offers a controlled route to well-defined polyamines and their derivatives. The polymerization of N-sulfonyl aziridines, especially those bearing a 2-(trimethylsilyl)ethanesulfonyl (SES) group, has been a subject of significant research. osti.gov

The AROP of N-activated aziridines is a living polymerization, which allows for the synthesis of polymers with predictable molecular weights and low dispersity. rsc.org The polymerization is typically initiated by a nucleophile that attacks one of the carbon atoms of the aziridine ring, leading to ring opening and the formation of a propagating aza-anionic species. rsc.org This aza-anion then attacks another monomer, and the process continues until all the monomer is consumed. rsc.org

A notable example is the AROP of N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz). osti.gov This monomer undergoes a controlled anionic ring-opening polymerization to form poly(SES-MeAz). osti.gov The living nature of this polymerization enables the synthesis of block copolymers, such as p(pTs-MeAz)-b-p(SES-MeAz), through sequential monomer addition. osti.gov Furthermore, three-armed star-shaped polymers have also been successfully synthesized using this methodology. osti.gov

The mechanism of AROP of sulfonyl-activated aziridines involves the deprotonation of an initiator by a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), followed by the nucleophilic attack of the initiator on the aziridine ring. osti.gov The electron-withdrawing sulfonyl group stabilizes the resulting anion at the growing chain end. osti.gov The use of organic superbases, like the phosphazene t-Bu-P4, has also been explored for the organocatalyzed AROP of N-sulfonyl aziridines, providing a metal-free route to these polymers. nih.gov

A key advantage of the SES protecting group is its facile removal under mild conditions using fluoride sources like tetrabutylammonium fluoride (TBAF), which allows for the deprotection of the resulting polymer to yield polypropylene (B1209903) imine (PPI). osti.gov

Table 2: Examples of Anionic Ring-Opening Polymerization of N-Sulfonyl Aziridines

| Monomer | Initiator System | Polymer Architecture | Key Feature | Reference |

|---|---|---|---|---|

| N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) | KHMDS | Linear, Block, Star | Controlled polymerization, SES group removable with TBAF | osti.gov |

| 2-Methyl-N-tosylaziridine (TsMAz) | t-Bu-P4 / N-benzyl-p-toluenesulfonamide | Linear | Metal-free organocatalyzed polymerization | nih.gov |

| N-sulfonyl aziridines | Alcohols / Tosyl isocyanate | Linear | Organocatalytic approach | rsc.org |

This table highlights key findings in the anionic ring-opening polymerization of N-sulfonyl aziridines, which are analogous to the expected behavior of an N-sulfonyl derivative of 2-(((trimethylsilyl)oxy)methyl)aziridine.

Stereochemical Control in 2 Trimethylsilyl Oxy Methyl Aziridine Chemistry

Asymmetric Synthesis of Chiral Aziridines

The generation of enantiomerically pure or enriched 2-(((trimethylsilyl)oxy)methyl)aziridine relies on asymmetric synthesis, a field that has developed robust strategies to introduce chirality with high fidelity. These strategies include using chiral auxiliaries to direct diastereoselective reactions, employing chiral catalysts in enantioselective transformations, and resolving racemic mixtures through kinetic resolution.

Diastereoselective aziridination is a powerful strategy that utilizes a chiral auxiliary to control the formation of new stereocenters relative to an existing one. In the context of 2-(((trimethylsilyl)oxy)methyl)aziridine, the silyloxy group can be part of a chiral auxiliary attached to the imine nitrogen, which directs the approach of the incoming methylene (B1212753) group.

A notable example involves the reaction of a chiral imine with a methylene transfer reagent. Specifically, the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde and (S)-valinol, where the hydroxyl group is protected as its O-trimethylsilyl ether, yields a 1,2-disubstituted aziridine (B145994) with good yield and high diastereoselectivity nih.gov. The chiral, silyl-protected auxiliary on the nitrogen atom effectively shields one face of the imine double bond, directing the nucleophilic attack of the methylene group to the opposite face. This approach establishes the relative stereochemistry of the resulting aziridine ring.

The principle of using a resident hydroxyl group (or its silylated counterpart) to direct the stereochemical outcome of aziridination is a well-established concept in the synthesis of related compounds, such as chiral allylic alcohols researchgate.net. Hydrogen bonding between the hydroxyl group of an allylic alcohol and the aziridinating agent can lead to high diastereoselectivity researchgate.net. By protecting this directing group as a trimethylsilyl (B98337) ether, its steric and electronic properties are altered, yet its ability to influence the stereochemical course of the reaction remains significant.

| Imine Precursor | Reagent | Product | Diastereomeric Ratio (d.r.) | Yield | Ref. |

| Imine of 2-pyridinecarboxaldehyde and O-TMS-(S)-valinol | Chloromethyllithium | N-((S)-1-(((Trimethylsilyl)oxy)methyl)-2-methylpropyl)-2-(pyridin-2-yl)aziridine | High | Good | nih.gov |

This table illustrates a specific application of a chiral auxiliary containing the (trimethylsilyl)oxy moiety to achieve diastereoselective aziridination.

The development of catalytic asymmetric methods provides a more atom-economical and elegant route to chiral aziridines. Both organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective aziridination of olefins and imines beilstein-journals.orgnih.gov.

Organocatalysis: Organocatalytic methods often rely on the formation of chiral intermediates, such as iminium ions or enamines, to induce enantioselectivity princeton.edu. For the synthesis of 2-(((trimethylsilyl)oxy)methyl)aziridine, a potential substrate would be an O-silylated allylic alcohol derivative. An organocatalytic nitrogen transfer reaction could, in principle, achieve the aziridination of the carbon-carbon double bond with high enantioselectivity, affording direct access to the unprotected aziridine mdpi.com. Chiral phosphoric acids and secondary amines, such as prolinol silyl (B83357) ethers, are common catalysts for such transformations beilstein-journals.org.

Metal-Catalysis: Transition metal complexes featuring chiral ligands are highly effective for a variety of asymmetric transformations, including aziridination. Catalytic systems based on copper, iron, rhodium, and other metals have been developed for the reaction of olefins with nitrene precursors nih.govnih.gov. For instance, an iron(II) bis(oxazoline) complex has been shown to catalyze the regioselective and enantioselective oxyamination of alkenes with N-sulfonyl oxaziridines, a process that generates a substituted oxazolidine which is a close relative of aziridines nih.gov. Applying such catalyst systems to O-trimethylsilyl allylic alcohol would be a viable strategy for the asymmetric synthesis of the corresponding N-sulfonyl-2-(((trimethylsilyl)oxy)methyl)aziridine.

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. This strategy is particularly useful when a racemic mixture of 2-(((trimethylsilyl)oxy)methyl)aziridine is more readily available than the enantiopure forms.

Catalytic asymmetric ring-opening is a common method for the kinetic resolution of aziridines nih.govresearchgate.net. For example, chiral catalyst systems can selectively open one enantiomer of a racemic aziridine with a nucleophile, yielding an enantiomerically enriched ring-opened product and the unreacted, enantiomerically enriched aziridine. Chiral phosphoric acids and copper(I)-bisphosphine complexes have been successfully employed in the kinetic resolution of various aziridines via nucleophilic ring-opening with amines or through transfer hydrogenation nih.govrsc.orgchemrxiv.orgnih.gov. Similarly, copper hydride-catalyzed reductive processes have been used for the kinetic resolution of 2H-azirines to produce stable N-H aziridine-2-carboxylates with high enantioselectivity chemrxiv.org. These established methods are applicable to a racemic mixture of 2-(((trimethylsilyl)oxy)methyl)aziridine, providing simultaneous access to both the enantiopure aziridine and its chiral ring-opened derivatives.

Stereocontrol in Ring-Opening Reactions

The synthetic utility of chiral aziridines like 2-(((trimethylsilyl)oxy)methyl)aziridine stems from their ability to undergo highly stereoselective ring-opening reactions. The inherent strain of the three-membered ring facilitates nucleophilic attack, which typically proceeds with inversion of configuration at the carbon center being attacked. By controlling the regioselectivity (which carbon is attacked) and exploiting the inherent stereochemistry of the substrate, chemists can generate a wide array of functionalized, enantiopure molecules.

A sophisticated form of kinetic resolution is the regiodivergent ring-opening of a racemic aziridine. In this process, a single chiral catalyst reacts with both enantiomers of the aziridine but directs a nucleophile to attack different positions on each enantiomer nih.govresearchgate.net.

For a racemic mixture of 2-(((trimethylsilyl)oxy)methyl)aziridine, which is a 2-substituted aziridine, there are two carbons available for nucleophilic attack: the substituted C2 carbon and the unsubstituted C3 carbon. A chiral catalyst, such as a dimeric yttrium-salen complex, could accelerate the nucleophilic attack of a reagent like trimethylsilylazide (TMSN3) on both enantiomers simultaneously but along divergent pathways nih.govresearchgate.net. For example, the catalyst might direct the nucleophile to attack the C3 position (the primary carbon) of the (R)-enantiomer and the C2 position (the secondary carbon) of the (S)-enantiomer. This powerful strategy, known as parallel kinetic resolution (PKR), transforms a single racemic starting material into two distinct, non-enantiomeric, and highly enantioenriched products nih.gov.

| Racemic Aziridine Enantiomer | Catalyst | Nucleophile | Site of Attack | Ring-Opened Product |

| (R)-enantiomer | Chiral Y-salen complex | TMSN3 | C3 (Primary) | Enantioenriched Regioisomer A |

| (S)-enantiomer | Chiral Y-salen complex | TMSN3 | C2 (Secondary) | Enantioenriched Regioisomer B |

This table conceptualizes the application of a regiodivergent ring-opening strategy to racemic 2-(((trimethylsilyl)oxy)methyl)aziridine.

In substrate-controlled reactions, a functional group within the aziridine molecule itself directs the outcome of the ring-opening reaction. The (((trimethylsilyl)oxy)methyl) substituent at the C2 position can play a crucial role in directing the regioselectivity and stereoselectivity of the nucleophilic attack.

Research has shown that the functional group on an alkyl substituent at the C2 position of an aziridine can dictate the site of ring-opening nih.gov. Specifically, an aziridine bearing a γ-silylated hydroxy group at the C2 substituent was found to direct the ring-opening reaction by an oxygen nucleophile exclusively to the unsubstituted C3 position nih.gov. This directing effect is significant because it overrides the electronic and steric factors that might otherwise favor attack at the substituted C2 carbon. The silyloxy group, through coordination or other non-covalent interactions, can guide the incoming nucleophile to the more remote C3 carbon, leading to the breakage of the N1-C3 bond.

Furthermore, intramolecular ring-opening reactions provide a powerful demonstration of substrate control. Aziridines bearing a pendant silanol group have been shown to undergo highly stereospecific cyclization to form 1'-amino-tetrahydrofurans nih.gov. In this process, the silanol oxygen acts as an internal nucleophile, attacking the aziridine ring. The stereochemistry of the starting aziridine directly dictates the stereochemistry of the product; trans-disubstituted aziridines yield erythro products, while cis-disubstituted aziridines give threo products, demonstrating a complete transfer of stereochemical information nih.gov. This highlights how the silyloxy group, or its corresponding silanol, can be a powerful controller of stereochemistry in ring-opening reactions.

Control of Stereochemistry in Multi-Component Reactions

A notable example of stereochemical control is observed in the "disrupted Ugi reaction," a powerful transformation that utilizes aziridine aldehyde dimers, which can be conceptually derived from 2-(((trimethylsilyl)oxy)methyl)aziridine, to produce chiral piperazinones. In this reaction, the relative stereochemistry of the product is dictated by the choice of the amino acid component. nih.gov

Research has demonstrated that when a chiral primary amino acid is employed in this three-component reaction, the process selectively yields trans-substituted piperazinone products. Conversely, the use of a chiral secondary amino acid or a protected amino acid leads to the formation of the corresponding cis-substituted piperazinones. nih.gov This switch in diastereoselectivity highlights the crucial role of the amino acid structure in directing the stereochemical pathway of the reaction. The exocyclic aziridine moiety in the intermediate intercepts the carbonyl group of a mixed anhydride, a key step that is influenced by the steric and electronic properties of the amino acid. nih.gov

This control allows for the predictable synthesis of specific diastereomers, which is of high value in medicinal chemistry and the synthesis of peptidomimetics. The aziridine aldehyde dimer acts as a chiral building block, and its interaction with other chiral components in the MCR leads to a diastereoselective outcome.

Below is a data table summarizing the observed stereochemical outcomes in the disrupted Ugi reaction with aziridine aldehyde dimers.

Table 1: Stereochemical Outcome of the Disrupted Ugi Reaction with Aziridine Aldehyde Dimers

| Amino Acid Type | Predominant Product Stereochemistry | Reference |

| Chiral Primary Amino Acid | trans-substituted piperazinone | nih.gov |

| Chiral Secondary Amino Acid | cis-substituted piperazinone | nih.gov |

| Protected Amino Acid | cis-substituted piperazinone | nih.gov |

In addition to the disrupted Ugi reaction, the broader field of multicomponent reactions involving chiral aldehydes and aziridines has seen significant advances in stereochemical control. For instance, highly diastereoselective and enantioselective methods for the multicomponent aziridination of chiral aldehydes have been developed using BOROX catalysts. msu.edunih.gov While these reactions focus on the formation of the aziridine ring itself within a multicomponent setup, they underscore the principle of achieving high stereocontrol through the careful selection of catalysts and chiral substrates.

Furthermore, Passerini reactions involving chiral α-chiral aldehydes are noted to be highly stereoconservative, which is a valuable attribute when dealing with stereochemically labile compounds. nih.gov The use of Lewis acids, such as zinc bromide, has been shown to significantly improve the diastereoselectivity in Passerini reactions of chiral azetidine-2-carboxyaldehydes, a related class of cyclic amino aldehydes. nih.gov This suggests that similar strategies could be applicable to MCRs involving aziridine-2-carboxaldehyde to enhance stereochemical control.

The research into these stereoselective multicomponent reactions provides a framework for predicting and controlling the stereochemistry in complex molecule synthesis starting from chiral aziridine precursors.

Applications of 2 Trimethylsilyl Oxy Methyl Aziridine in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocycles

The reactivity of the aziridine (B145994) ring, particularly its susceptibility to ring-opening reactions, is harnessed to create larger, more complex nitrogen-containing heterocycles. The trimethylsilyl (B98337) (TMS) protecting group on the hydroxyl function offers stability during these transformations and can be easily removed when needed.

Pyrrolidines and Multi-Substituted Chiral Pyrrolidines

The synthesis of pyrrolidines, a common motif in many natural products and pharmaceuticals, can be achieved through the ring expansion of aziridines. msu.edu For instance, the reaction of 2,3-aziridin-1-ols with a sulfoxonium ylide can lead to the formation of pyrrolidines with complete transfer of stereochemistry. msu.edu This method involves an aza-Payne rearrangement to form an epoxy amine, which then undergoes nucleophilic attack and subsequent ring closure to yield the desired pyrrolidine (B122466). msu.edu

Furthermore, multi-substituted chiral pyrrolidines can be synthesized through various strategies, including [3+2] cycloadditions of azomethine ylides with alkenes. organic-chemistry.org The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine amides, in the ring-opening of aziridines with chiral enolates allows for the stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones, which are valuable precursors to enantiopure γ-amino acids and their derivatives. nih.gov

Table 1: Synthesis of Pyrrolidine Derivatives from Aziridines

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Aziridin-1-ols | Sulfoxonium ylide | Substituted Pyrrolidines | Good | msu.edu |

| Aziridines and Styrenes | Cationic manganese porphyrin catalyst | Pyrrolidines | - | organic-chemistry.org |

| Aziridine | Chiral enolates from (S,S)-(+)-pseudoephedrine amides | 5-substituted-3-methyl-pyrrolidin-2-ones | Good | nih.gov |

Piperidines

Piperidines, another important class of nitrogen-containing heterocycles, can also be synthesized from aziridine precursors. One method involves the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent. researchgate.net This approach allows for the formation of 2-alkylsubstituted piperidines in moderate to high yields. researchgate.net Another strategy involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles through alkylation followed by a microwave-assisted cyclization and regiospecific ring opening. nih.gov

β-Amino-α-Hydroxy-Carboxylic Esters

The synthesis of β-amino-α-hydroxy-carboxylic esters can be achieved from oxiranecarboxylic esters, which are structurally related to aziridines. ru.nl The reductive ring opening of aziridine-2-carboxylates using samarium diiodide is a key method for producing β-amino esters. nih.gov The regioselectivity of this reaction is influenced by the substituents on the aziridine ring. nih.gov

Allyl Amines

The alkylative ring-opening of aziridines provides a direct route to N-alkylated amines, including allyl amines. nih.gov By activating the aziridine ring through alkylation with an allyl group, subsequent ring-opening with a nucleophile can introduce the allyl moiety onto the nitrogen atom while simultaneously functionalizing the carbon backbone. nih.gov

Fused Heterocyclic Systems

2-(((Trimethylsilyl)oxy)methyl)aziridine serves as a precursor for the synthesis of various fused heterocyclic systems. For example, Lewis acid-promoted [4+3] cycloadditions of 2-methyleneaziridines can lead to the formation of tricyclic cycloheptenone imines. rsc.org Additionally, the synthesis of 1,1-disubstituted tetrahydro-β-carbolines can be achieved from 2-methyleneaziridines bearing an indole (B1671886) nucleus through a Lewis acid-activated Pictet-Spengler cyclization. rsc.org

As Precursors for Advanced Synthetic Intermediates

The high reactivity and functional group tolerance of 2-(((Trimethylsilyl)oxy)methyl)aziridine make it a valuable precursor for a variety of advanced synthetic intermediates. nih.govresearchgate.net The aziridine ring can be opened by a wide range of nucleophiles, leading to the formation of 1,2-amino-functionalized products that are key building blocks in the synthesis of complex molecules. researchgate.net

The stability of the trimethylsilyl protecting group allows for selective manipulation of other parts of the molecule before its removal. This feature is particularly useful in multi-step syntheses where careful control of reactivity is required. The ability to introduce various functional groups through regio- and stereoselective ring-opening reactions further enhances the utility of this compound as a versatile synthetic precursor. scispace.com

Formation of 2H-Azirine-2-Carboxylic Esters

2H-Azirines are highly strained and reactive heterocycles that serve as valuable intermediates in organic synthesis, particularly for the preparation of functionalized amines and non-proteinogenic amino acids. One established method for the synthesis of 2H-azirine-2-carboxylic esters involves the oxidation of the corresponding saturated aziridine-2-carboxylic esters. In this context, an aziridine bearing a 2-(((trimethylsilyl)oxy)methyl) substituent and a carboxylate group at the C2 position can be envisioned as a direct precursor to the corresponding 2H-azirine-2-carboxylic ester.

The general transformation involves the regioselective introduction of a double bond between the nitrogen and the C2 carbon of the aziridine ring. This is typically achieved through an oxidation process. While various methods exist, Swern oxidation has been demonstrated to be effective for this purpose. The reaction proceeds by treating the aziridine-2-carboxylic ester with an activating agent, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. This process leads to the formation of the desired 2H-azirine-2-carboxylic ester. The trimethylsilyl group on the side chain is generally stable under these conditions, providing a protected hydroxyl functionality that can be used for further transformations after the azirine synthesis.

Another approach involves the N-chlorination of the aziridine ester with a reagent like tert-butyl hypochlorite, followed by dehydrochlorination using a base to introduce the double bond. nih.gov The choice of method often depends on the specific substituents on the aziridine ring and the desired reaction scale.

Table 1: General Methods for the Synthesis of 2H-Azirine-2-Carboxylic Esters from Aziridine Precursors

| Method | Reagents | Key Features |

| Swern Oxidation | Oxalyl chloride (or TFAA), DMSO, Triethylamine | Mild conditions, high regioselectivity. nih.gov |

| N-Chlorination/ Dehydrochlorination | tert-Butyl hypochlorite, Base (e.g., DBU) | Two-step process, effective for various substrates. nih.gov |

| Neber Reaction | Ketoxime tosylates, Base (e.g., chiral alkaloids) | Can provide asymmetric synthesis of azirine esters. researchgate.net |

| Photolysis/Thermolysis | Vinyl or azido (B1232118) acrylates | Involves nitrene intermediates, less common for this specific transformation. |

Generation of Azomethine Ylides

Azomethine ylides are highly valuable 1,3-dipoles in organic synthesis, primarily utilized in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles such as pyrrolidines. acs.org The thermal or photochemical ring-opening of aziridines represents one of the most reliable and widely used methods for generating azomethine ylides in situ. acs.orgresearchgate.net

For a molecule like 2-(((trimethylsilyl)oxy)methyl)aziridine, this process involves the cleavage of the carbon-carbon bond of the aziridine ring. According to the Woodward-Hoffmann rules, thermal ring-opening proceeds through a conrotatory motion, while photochemical ring-opening occurs via a disrotatory pathway. acs.org The stereochemistry of the resulting azomethine ylide is therefore dependent on the stereochemistry of the starting aziridine and the method of activation. The substituents on the aziridine ring, including the silyloxymethyl group, play a crucial role in determining the stability and subsequent reactivity of the generated ylide.

Once formed, the azomethine ylide can be trapped by a suitable dipolarophile, such as an alkene or alkyne, to yield highly substituted pyrrolidine derivatives. This strategy is a cornerstone of heterocyclic synthesis due to its high degree of stereocontrol and atom economy. The trimethylsilyl group in the starting material can influence the electronic properties of the ylide and can be retained in the final product for further functionalization or removed under standard deprotection conditions.

Table 2: Generation and Reactions of Azomethine Ylides from Aziridines

| Generation Method | Conditions | Subsequent Reaction | Product Type |

| Thermolysis | Heating in an inert solvent | [3+2] Cycloaddition with electron-deficient alkenes | Substituted Pyrrolidines beilstein-journals.org |

| Photolysis | UV irradiation | [3+2] Cycloaddition with various dipolarophiles | Pyrrolidines, Oxazolidines researchgate.net |

| Lewis Acid Catalysis | e.g., Ni(II) salts | Diastereoselective [3+2] cycloaddition with aldehydes | Highly substituted 1,3-oxazolidines beilstein-journals.org |

| Flash Vacuum Pyrolysis | High temperature, low pressure | Intramolecular cycloaddition | Fused pyrrolidine ring systems osti.gov |

Synthesis of Boroxazolidones

The interaction of aziridines with boron-containing reagents has emerged as a powerful tool for the synthesis of valuable organoboron compounds. While the direct synthesis of boroxazolidones from 2-(((trimethylsilyl)oxy)methyl)aziridine is not widely documented, the borylative ring-opening of aziridines provides a pathway to β-aminoboronates, which are key precursors for a variety of boron-containing heterocycles. nih.gov

This transformation typically involves the reaction of an N-activated aziridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a transition metal catalyst, commonly copper or palladium. researchgate.netnih.gov The reaction proceeds via a nucleophilic attack of a boryl species on one of the carbon atoms of the aziridine ring, leading to regioselective ring-opening and the formation of a new carbon-boron bond. The regioselectivity of the attack is influenced by the substituents on the aziridine ring and the specific catalytic system employed.

The resulting β-aminoboronates are versatile intermediates. The boron moiety can be further transformed through cross-coupling reactions or oxidized to an alcohol, while the amine functionality can participate in various synthetic transformations. The silyloxymethyl group on the starting aziridine would be carried through this process, providing an additional functional handle on the product. A subsequent intramolecular cyclization between the amine, the boron group, and the deprotected hydroxyl group could potentially lead to the formation of a boroxazolidone ring system.

Table 3: Catalytic Systems for Borylative Ring-Opening of Aziridines

| Catalyst System | Boron Reagent | Substrate Scope | Key Outcome |

| Copper(I)/Xantphos | B₂pin₂ | N-activated alkyl aziridines | Regioselective formation of β-aminoboronates. nih.gov |

| Palladium(0) | B₂pin₂ | N-Tosyl aryl aziridines | Access to β-aminoalkylboronates. researchgate.net |

| Metal-free (MeO⁻ activation) | B₂pin₂ | Vinyl aziridines | SN2' conjugated boron addition. nih.gov |

Development of Novel Synthetic Methodologies

The unique reactivity of silyl-substituted aziridines like 2-(((trimethylsilyl)oxy)methyl)aziridine has been harnessed for the development of novel synthetic methodologies, particularly in the fields of polymer chemistry and functional group transformations.

One significant advancement is the use of structurally related N-sulfonylated silyl-aziridines in anionic ring-opening polymerization (AROP). osti.gov In this methodology, an N-activating group, such as a 2-(trimethylsilyl)ethanesulfonyl (SES) group, renders the aziridine ring susceptible to nucleophilic attack by an initiator. osti.gov This initiates a living polymerization process, allowing for the synthesis of well-defined polymers (polyaziridines) with controlled molecular weights and low dispersity. The silyl (B83357) group in the monomer can influence the solubility and properties of the resulting polymer. Furthermore, the N-sulfonyl group can often be removed under specific conditions to yield linear polyamines, which have a wide range of applications.

Another novel application is the fluoride-triggered ring-opening of aziridines with trimethylsilyl nucleophiles. nih.gov This method provides an efficient and regioselective route to various β-functionalized amines. For instance, reacting an aziridine with trimethylsilyl azide (B81097) (TMSN₃) or trimethylsilyl cyanide (TMSCN) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) leads to the formation of β-azidoamines or β-cyanoamines in high yields. nih.gov This methodology is highly practical due to its mild conditions and the ease of handling the silyl reagents. The presence of a silyloxymethyl group on the aziridine backbone would be compatible with this chemistry, allowing for the synthesis of poly-functionalized amine derivatives.

Table 4: Novel Methodologies Involving Substituted Aziridines

| Methodology | Key Reagents/Conditions | Application |

| Anionic Ring-Opening Polymerization (AROP) | N-sulfonylated aziridines, anionic initiator (e.g., BuN(K)Ts) | Synthesis of well-defined polyamines and block copolymers. osti.gov |

| Fluoride-Triggered Ring-Opening | Trimethylsilyl nucleophiles (TMS-Nu), TBAF | Facile synthesis of β-functionalized amines (e.g., β-azidoamines, β-cyanoamines). nih.gov |

| [3+2] Cycloaddition | In situ generated azomethine ylides, various dipolarophiles | Stereoselective synthesis of highly substituted pyrrolidines. acs.orgbeilstein-journals.org |

Computational and Theoretical Studies on 2 Trimethylsilyl Oxy Methyl Aziridine

Mechanistic Insights from Computational Chemistry

Computational chemistry has emerged as a powerful tool for understanding the intricate reaction mechanisms involving aziridines. Through the use of sophisticated theoretical models, researchers can elucidate reaction pathways and characterize transition states, providing insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

Computational studies have been instrumental in mapping out the potential energy surfaces of reactions involving aziridine (B145994) derivatives. These studies help in identifying the most plausible reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. For instance, in the context of ring-opening reactions, computational models can predict whether a reaction will proceed through a concerted or a stepwise mechanism. researchgate.net The characterization of transition states is a key aspect of these studies, as the energy barrier associated with a transition state determines the rate of a reaction.

In the case of nucleophilic ring-opening of 2-substituted aziridines, computational analysis can differentiate between backside and frontside attack mechanisms. researchgate.net For example, a stepwise process involving an initial SN2-type attack leading to a zwitterionic intermediate, followed by rotation and a proton transfer step, has been computationally elucidated for the reaction of 2-methylaziridine (B133172) with methylamine. researchgate.net Such detailed mechanistic information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Furthermore, computational methods have been applied to understand the role of catalysts and activating groups in aziridine chemistry. For example, the treatment of unsymmetrical 2,3-disubstituted aziridines with titanium tetrachloride to yield β-phenethylamine products has been computationally analyzed, providing insights into the reaction mechanism and the selectivity of the phenonium ion opening. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reaction mechanisms of organic reactions, including those involving aziridines. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying relatively large molecular systems.

DFT calculations have been employed to investigate the regioselectivity of ring-opening reactions of aziridines. For example, in the reaction of 2-methylaziridine with methylamine, DFT calculations at the B3LYP/6-311G(d,p) level of theory, including corrections for weak interactions, have been used to determine the activation barriers for different reaction pathways. researchgate.net These calculations have shown a preference for backside attack at the C3 carbon atom of the aziridine ring. researchgate.net

Moreover, DFT has been used to rationalize the inertness of certain protected aziridines towards specific reactions. For instance, in the copper-catalyzed borylation of aziridines, DFT calculations revealed that sulfonyl-protected aziridines have a significantly higher activation energy for the ring-opening process compared to N-(2-picolinoyl)-aziridines. mdpi.com This was attributed to the thermodynamic unfavorability of the initial azacopper intermediate formation with sulfonyl-protected substrates. mdpi.com

Analysis of Electronic Structure and Reactivity

The reactivity of aziridines is intrinsically linked to their electronic structure and the inherent strain in the three-membered ring. Computational methods provide a quantitative framework to analyze these properties and correlate them with observed reactivity.

Strain Energy Calculations and Reactivity Correlation

The high reactivity of aziridines is largely due to the significant ring strain, which is a combination of angle strain and torsional strain. Computational studies have quantified the strain energy of aziridine derivatives. For example, the strain energy of 2-methyleneaziridine has been calculated to be 12–13 kcal/mol higher than that of the parent aziridine, as determined by HF/6-31G* calculations. rsc.org This increased strain energy directly correlates with its enhanced reactivity, particularly in ring-opening reactions.

Factors Influencing Regio- and Stereoselectivity (e.g., Steric and Dispersion Interactions)

Computational chemistry plays a crucial role in dissecting the various factors that govern the regio- and stereoselectivity of reactions involving aziridines. These factors include steric hindrance, electronic effects, and non-covalent interactions such as dispersion forces.

In the context of regioselectivity, computational models can predict the preferred site of nucleophilic attack. For instance, in the ring-opening of 2-substituted aziridines, the interplay between steric and electronic effects at the two ring carbons can be computationally evaluated to predict the regiochemical outcome. frontiersin.org DFT analysis has been used to understand the regioselectivity of the ring-opening of benzyl-substituted aziridines, bolstering the viability of a phenonium ion intermediate. nih.gov

Dispersion interactions, which are attractive forces arising from instantaneous fluctuations in electron density, can also play a significant role in determining the structure and reactivity of molecules. While often considered weak, their cumulative effect can be substantial. Formal theories have been developed to account for the interplay between long-range attractive dispersion forces and short-range repulsive steric forces in molecular interactions. aps.org These theoretical frameworks can be applied to understand the subtle factors that influence the selectivity in reactions of complex aziridine systems.

Kinetic Studies and Modeling of Polymerization Processes

The polymerization of aziridine monomers is a significant area of research, leading to the synthesis of poly(ethyleneimine) and its derivatives, which have numerous applications. Computational modeling and kinetic studies are essential for understanding and optimizing these polymerization processes.

While specific kinetic modeling studies for the polymerization of 2-(((trimethylsilyl)oxy)methyl)aziridine are not extensively documented in the provided search results, the general principles of modeling polymerization processes are well-established and applicable. nottingham.ac.ukresearchgate.netcore.ac.uk These models often involve solving a series of differential equations that describe the rate of change of concentrations of monomer, initiator, growing polymer chains, and terminated chains.

Kinetic studies of the anionic ring-opening polymerization of related N-activated aziridines, such as N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine, have been conducted. osti.gov These studies demonstrate the characteristics of a controlled, living polymerization, and a plausible mechanism involving initiation, propagation, and termination has been proposed. osti.gov Such experimental kinetic data is invaluable for the development and validation of mathematical models for polymerization.

Mathematical models for various types of polymerizations, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been developed. researchgate.netmdpi.com These models can simulate the evolution of monomer conversion, polymer molecular weight, and molecular weight distribution over time. For instance, a model for the atom transfer radical copolymerization of methyl methacrylate (B99206) and 2-(trimethylsilyl) ethyl methacrylate in a series of continuous stirred-tank reactors has been developed and validated against experimental data. researchgate.net Similar modeling approaches could be adapted to describe the polymerization of 2-(((trimethylsilyl)oxy)methyl)aziridine, provided the relevant kinetic parameters are determined experimentally or through computational methods.

Interactive Data Table: Key Computational and Kinetic Parameters

| Parameter | Value/Description | Compound/System | Reference |

| Strain Energy Difference | 12–13 kcal/mol higher than aziridine | 2-Methyleneaziridine | rsc.org |

| Activation Energy Difference (Ring-Opening) | ~15 kJ/mol higher for sulfonyl-protected vs. N-(2-picolinoyl)-protected | N-Mesyl/N-Tosyl aziridine vs. N-(2-Picolinoyl)-methyl aziridine | mdpi.com |

| Polymerization Type | Controlled, living anionic polymerization | N-((2-(Trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine | osti.gov |

Future Directions and Outlook in 2 Trimethylsilyl Oxy Methyl Aziridine Research

Emerging Synthetic Strategies

A primary focus of future research is the development of more effective and sustainable methods for synthesizing 2-(((trimethylsilyl)oxy)methyl)aziridine. While traditional methods have proven useful, there is a drive towards strategies that offer higher efficiency, selectivity, and access to specific stereoisomers.

One of the key areas of development is asymmetric synthesis . The ability to produce enantiomerically pure 2-(((trimethylsilyl)oxy)methyl)aziridine is critical for its application in the synthesis of chiral drugs and other biologically active molecules. Recent advancements have demonstrated the potential of copper-catalyzed reactions for the enantioselective synthesis of C-silylated aziridines from 2H-azirines, providing a pathway to optically active aziridine (B145994) derivatives. researchgate.net Future work will likely expand on these catalytic systems to achieve high enantioselectivity for a broader range of substrates.

Another promising direction is the use of photocatalytic and electrocatalytic strategies . These modern synthetic approaches are being explored for aziridination reactions as they can offer milder reaction conditions and unique reactivity compared to traditional thermal methods. nih.gov The combination of these techniques with classic aziridination approaches is expected to be a major focus of future research efforts. nih.gov

| Emerging Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Synthesis | Catalytic methods to produce enantiomerically pure forms of silylated aziridines. researchgate.net | Access to chiral building blocks for pharmaceuticals and asymmetric catalysis. |

| Photocatalysis and Electrocatalysis | Utilizing light or electricity to drive aziridination reactions. nih.gov | Milder reaction conditions, novel reactivity, and increased sustainability. |

| Cascade and Multicomponent Reactions | Combining multiple reaction steps into a single, efficient process to build complex molecules. nih.gov | Reduced synthesis time, less waste, and higher overall yields. |

Exploration of Novel Reactivity Patterns

Beyond its established use in ring-opening reactions, researchers are actively exploring new ways to utilize the reactivity of the 2-(((trimethylsilyl)oxy)methyl)aziridine scaffold. The strained three-membered ring makes it an ideal partner in a variety of chemical transformations.

A significant area of future research involves transition metal-catalyzed reactions . The use of metals like palladium and nickel has already shown promise in the cross-coupling and C-H activation reactions of aziridines. mdpi.com For instance, palladium-catalyzed cross-coupling of aziridines with boronic acids has been developed, and nickel has been used to catalyze the C-H coupling of benzamides with aziridines to form 3,4-dihydroisoquinolinones. mdpi.com Future work will likely focus on expanding the scope of these reactions and developing new catalytic systems to access a wider range of functionalized products.

The anionic ring-opening polymerization (AROP) of activated aziridines is another area of growing interest. osti.gov A novel N-sulfonyl aziridine, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz), has been shown to undergo controlled AROP to form well-defined polymers. osti.gov The SES protecting group can be removed under mild conditions, offering a pathway to functional polymers like polypropylene (B1209903) imine. osti.gov This opens up possibilities for creating novel polymeric materials with tailored properties.

Additionally, the development of new catalytic carboxylation techniques for aziridines is a key challenge being addressed. Recently, a nickel-catalyzed reductive carboxylation of aziridines has been developed to produce valuable β-amino acid building blocks. mdpi.com This method highlights the potential for creating synthetically important motifs from aziridine precursors.

| Novel Reactivity Pattern | Description | Potential Applications |

| Transition Metal-Catalyzed Reactions | Cross-coupling and C-H activation reactions using catalysts like palladium and nickel. mdpi.com | Direct access to functionalized amines, amino alcohols, and complex heterocyclic structures. |

| Anionic Ring-Opening Polymerization | Controlled polymerization of activated aziridines to form well-defined polymers. osti.gov | Creation of novel polymeric materials with tunable properties for various applications. |

| Catalytic Carboxylation | Nickel-catalyzed reductive carboxylation to synthesize β-amino acid derivatives. mdpi.com | Efficient synthesis of important biological motifs and building blocks for drug discovery. |

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly vital tool for understanding and predicting the behavior of molecules like 2-(((trimethylsilyl)oxy)methyl)aziridine. These studies provide deep insights that can guide experimental work and accelerate the discovery process.

Future computational efforts will likely focus on predicting reaction outcomes . DFT calculations can be used to model the transition states of various reactions, helping to explain and predict the stereoselectivity and regioselectivity of aziridine ring-opening and other transformations. For example, DFT and non-covalent interaction analysis have been used to understand the stereoselectivity in the copper-catalyzed kinetic resolution of 2H-azirines, attributing it to non-classical hydrogen bonding and aromatic interactions between the substrate and the ligand. researchgate.net

Another key application is the design of novel catalysts . By modeling the interactions between a catalyst and the aziridine substrate, researchers can understand the mechanism of catalysis and rationally design new ligands or catalytic systems with enhanced activity and selectivity. This computational-guided approach can significantly reduce the time and resources required for catalyst development.

Finally, computational methods can be used for the in silico design and screening of new molecules derived from 2-(((trimethylsilyl)oxy)methyl)aziridine. By predicting the properties and potential biological activity of virtual compounds, researchers can prioritize synthetic targets and focus their efforts on molecules with the highest likelihood of success in areas like medicinal chemistry and materials science.

| Computational Approach | Application | Desired Outcome |

| Reaction Outcome Prediction | Using DFT to model transition states and reaction pathways to understand stereoselectivity and regioselectivity. researchgate.net | Rational design of experiments, optimization of reaction conditions, and discovery of new reaction pathways. |

| Novel Catalyst Design | Modeling catalyst-substrate interactions to understand reaction mechanisms and design improved catalysts. | Development of highly efficient and selective catalysts for aziridine synthesis and functionalization. |

| In Silico Screening and Design | Predicting the properties and biological activity of virtual compounds derived from the aziridine scaffold. | Prioritization of synthetic targets and acceleration of the discovery of new functional molecules. |

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield* | Key Product | Reference |

|---|---|---|---|---|

| Thermolysis | Phenyl azide, vinylsilanes | N/A | 2-carbomethoxy-silylaziridine | |

| Azide reduction | LiAlH₄, THF, 0°C | N/A | 2-amino-1-trimethylsilylhexane | |

| *Yields are often unreported in early-stage research; optimization is required. |

[Advanced] How can stereochemical outcomes of ring-opening reactions be controlled, and what factors cause regioselectivity discrepancies?

Methodological Answer:

The stereochemistry of aziridine ring-opening is influenced by:

Substituent effects : Electron-withdrawing groups (e.g., trimethylsilyl) stabilize transition states, directing nucleophilic attack to the less hindered carbon .

Nucleophile type : Soft nucleophiles (e.g., organocuprates) favor anti-addition, while hard nucleophiles (e.g., Grignard reagents) may follow SN2 mechanisms with inversion .

Regioselectivity Challenges:

- Steric hindrance : Bulky silyl groups can block specific positions, but competing electronic effects (e.g., inductive stabilization) may override steric control.

- Solvent polarity : Polar solvents stabilize charged intermediates, altering attack trajectories.

Resolution Strategy:

- Computational modeling : DFT calculations predict transition-state geometries to rationalize regioselectivity .

- Isotopic labeling : ¹³C or ²H labeling tracks bond cleavage patterns experimentally .

[Basic] What spectroscopic techniques effectively characterize 2-(((Trimethylsilyl)oxy)methyl)aziridine?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include δ 133.8 ppm (CH=), 139.7 ppm (C-i), and 173.6 ppm (CO), confirming silyl and carbonyl groups .

- HRMS (ESI-TOF) : Molecular ion peaks (e.g., m/z 272.1645 [M+H]⁺) validate the molecular formula .

- IR Spectroscopy : Stretching frequencies for Si-O (1050–1000 cm⁻¹) and C-N (1250–1200 cm⁻¹) bonds are diagnostic.

Q. Table 2: Spectral Signatures

| Technique | Key Signals | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 1.2–1.5 (Si(CH₃)₃) | Trimethylsilyl group | |

| HRMS | m/z 272.1645 [M+H]⁺ | C₁₇H₂₂NO₂ |

[Advanced] How do researchers resolve contradictions in catalytic activity data for silylaziridine-derived ligands?

Methodological Answer:

Discrepancies in catalytic performance (e.g., enantioselectivity) arise from:

Ligand structural variability : Minor changes in silyl group size (e.g., triethyl vs. trimethyl) alter transition-metal coordination .

Reaction conditions : Solvent polarity, temperature, and counterion choice (e.g., BF₄⁻ vs. PF₆⁻) impact catalytic cycles .

Resolution Workflow:

Control experiments : Compare ligand performance under identical conditions (solvent, catalyst loading).

X-ray crystallography : Determine ligand-metal coordination geometry to correlate structure with activity .

Kinetic studies : Measure turnover frequencies (TOF) to identify rate-limiting steps influenced by ligand design .

[Basic] What are the common side reactions during aziridine synthesis, and how can they be minimized?

Methodological Answer:

- Ring-opening by nucleophiles : Trace water or alcohols can hydrolyze aziridines. Use anhydrous solvents and inert atmospheres .

- Polymerization : Aziridines may oligomerize under heat. Add inhibitors (e.g., BHT) or lower reaction temperatures .

Preventative Measures:

- In situ monitoring : TLC or GC-MS detects intermediates early.

- Protecting groups : Temporarily shield reactive sites (e.g., SEM groups for nitrogen) .

[Advanced] How does the trimethylsilyl group influence aziridine stability and reactivity?

Methodological Answer:

- Steric protection : The bulky Si(CH₃)₃ group shields the aziridine ring from nucleophilic attack, enhancing stability .

- Electronic effects : The σ-donating silyl group stabilizes adjacent carbocations during ring-opening, favoring specific pathways (e.g., Markovnikov addition) .

- Thermal stability : Silyl groups reduce ring strain, increasing decomposition temperatures compared to non-silylated aziridines .

Experimental Validation:

- TGA analysis : Measures decomposition points to compare thermal stability.

- Kinetic isotope effects : Deuterium labeling probes electronic contributions to reaction rates .

[Basic] What applications does 2-(((Trimethylsilyl)oxy)methyl)aziridine have in asymmetric synthesis?

Methodological Answer:

- Chiral auxiliaries : The aziridine acts as a removable directing group in diastereoselective alkylations .

- Ligand precursors : Bisaziridines coordinate to transition metals (e.g., Pd, Rh) for enantioselective catalysis .

Case Study:

In alkaloid synthesis, silylaziridines undergo regioselective ring-opening with organocuprates to install stereocenters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.